2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(thiophen-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDLDNQZCDPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . Another method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound serves as a precursor in nucleophilic substitution reactions. In one study, it reacted with potassium hydroxide and carbon disulfide in ethanol to form potassium 2-(2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazine-1-carbodithioate (4 ), followed by cyclization to yield 2-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione (5 ). Subsequent alkylation with methyl iodide produced 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione (6 ) (45% yield, m.p. 211–213°C) .
Key data for reaction with methyl iodide :
| Parameter | Value |
|---|---|
| Reaction time | 28 hours at 60°C |
| Yield | 50% |
| FT-IR (C=S) | 1225 cm⁻¹ |
| NMR (DMSO) | δ 3.52 (s, CH₃), 5.10 (s, CH₂) |
Condensation with Carbonyl Compounds
The compound undergoes condensation reactions with aldehydes and ketones. For example, refluxing with 2-acetylthiophene in ethanol in the presence of triethylamine yielded 2-(1,3-dioxoisoindolin-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide (13 ) (45% yield, m.p. >300°C) .
Characterization of compound 13 :
-
Molecular formula:
-
Elemental analysis (%):
-
Calculated: C, 50.99; H, 3.02; N, 13.99; S, 16.02
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Found: C, 50.75; H, 2.90; N, 13.85; S, 15.80
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Alkylation and Arylation
In a palladium-catalyzed [4+1] annulation, the compound participated in cross-coupling reactions with aryl halides. For instance, reacting with methyl 3-iodothiophene-2-carboxylate under catalytic conditions yielded methyl 3-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxylate (3be ) (38% yield, m.p. 167.9–168.9°C) .
1H^1H1H NMR data for 3be :
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δ 7.98–7.92 (m, 2H, Ar-H), 7.81–7.75 (m, 2H, Ar-H), 7.62 (d, J = 5.3 Hz, 1H), 7.14 (d, J = 5.2 Hz, 1H), 3.77 (s, 3H, CH₃).
Thiolation and Sulfur Incorporation
The compound reacted with thiosalicylic acid to form 2-(2-oxo-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl)isoindoline-1,3-dione (16 ) (63% yield, m.p. 122–124°C). The reaction proceeded via nucleophilic attack at the carbonyl group .
MS and 1H^1H1H NMR data for 16 :
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MS: m/z 338 (M⁺, 35% relative abundance).
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NMR (DMSO-d₆): δ 5.20 (s, 2H, CH₂), 7.27–7.85 (m, 8H, Ar-H).
Catalytic Functionalization
Iron-catalyzed reactions enabled the synthesis of imidazo[1,2-a]pyridine-2-carbaldehydes. While the specific compound was not directly used, analogous phthalimide derivatives demonstrated reactivity in such catalytic systems .
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Mechanism of Action: The compound may inhibit specific enzymes involved in tumor growth and proliferation. For example, it has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways .
- Case Study: A study evaluated the compound's cytotoxic effects against human tumor cells, reporting a mean growth inhibition value of approximately 12.53% at a concentration of 10 µM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies: It has been tested against a range of bacterial and fungal strains, showing selective antifungal activity comparable to standard antifungal agents .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 µg/mL |
| Aspergillus niger | 8 µg/mL |
| Staphylococcus aureus | Not effective |
Dyes and Pigments
Due to its stable chemical structure, this compound is utilized in the production of dyes and pigments. Its unique thiophene ring enhances color properties and stability in various applications.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals which can be applied in catalysis and materials science.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The presence of the thiophene ring and isoindoline-1,3-dione scaffold allows for diverse interactions with biological molecules, contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thiophene-containing derivatives exhibit moderate to high yields comparable to pyridinyl or benzyl analogs .
- Electron-withdrawing groups (e.g., Cl, F) reduce yields due to steric and electronic challenges .
Physicochemical Properties
- Lipophilicity : Thiophene’s sulfur atom increases lipophilicity compared to phenyl analogs but less than pyridinyl derivatives, which may enhance membrane permeability .
- Melting Points : Thiophene derivatives (78–142°C) align with other solid analogs (e.g., 2-cyclopropylisoindoline-1,3-dione, 78°C), suggesting similar crystallinity .
- Spectroscopic Features :
Biological Activity
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between thiophene derivatives and isoindoline-1,3-dione. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, detailed NMR data reveals distinct chemical shifts that correspond to the unique functional groups present in the molecule .
Biological Activity
The biological activities of this compound have been investigated across various studies, highlighting its potential in antimicrobial, anticancer, and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For example, in a study evaluating a series of isoindoline derivatives, this compound demonstrated promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antimicrobial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| MCF-7 | 20 |
The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Studies have demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls . This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of isoindoline derivatives:
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead for developing new anticancer agents .
- Case Study on Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, a series of isoindoline derivatives were tested against resistant bacterial strains. The results indicated that modifications to the thiophene moiety enhanced antibacterial activity significantly .
Q & A
Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound analogs?
- Methodological Answer : Implement quality-by-design (QbD) frameworks to control critical process parameters (CPPs). Use high-throughput screening (HTS) to establish structure-activity relationships (SARs) across analogs. Validate purity profiles via LC-MS and bioassays to isolate active pharmacophores from inert byproducts .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the photostability of this compound under UV exposure?
- Methodological Answer : Standardize testing protocols (e.g., light intensity, wavelength range) using ICH Q1B guidelines. Compare degradation products via LC-MS to identify photo-oxidation pathways. Accelerated aging studies under controlled humidity/temperature can isolate environmental contributors to instability .
Q. What experimental approaches resolve inconsistencies in the compound’s electrochemical behavior across different electrode materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
